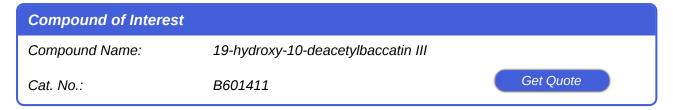


Spectroscopic and Structural Elucidation of 19-Hydroxy-10-deacetylbaccatin III: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data (NMR and IR) for **19-hydroxy-10-deacetylbaccatin III**, a key taxane derivative. This document is intended to serve as a comprehensive resource, presenting quantitative data in a structured format, detailing experimental protocols, and illustrating the analytical workflow.

Introduction

19-hydroxy-10-deacetylbaccatin III is a naturally occurring taxane found as an impurity in extracts from various yew species (Taxus sp.). Its structural similarity to paclitaxel and docetaxel precursors, such as baccatin III and 10-deacetylbaccatin III, makes it a compound of significant interest in the fields of natural product chemistry and drug development. Accurate spectroscopic data is crucial for its identification, quantification, and for the synthesis of novel cytotoxic agents.

Spectroscopic Data

The structural characterization of **19-hydroxy-10-deacetylbaccatin III** relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.



Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For **19-hydroxy-10-deacetylbaccatin III**, the key vibrational frequencies indicate the presence of hydroxyl, carbonyl, and ester functionalities.

Wavenumber (vmax, cm⁻¹)	Functional Group Assignment
3428.13	O-H stretching (hydroxyl groups)
1713.06	C=O stretching (ester and ketone groups)
1246.4	C-O stretching (ester groups)
Data obtained in Chloroform (CHCl ₃)[1]	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While extensive public database entries for the complete ¹H and ¹³C NMR data of **19-hydroxy-10-deacetylbaccatin III** are scarce, the foundational characterization was reported in the Journal of Natural Products.[2] This seminal work by McLaughlin et al. in 1981 first described the isolation and spectral analysis of this compound. Unfortunately, the specific chemical shift and coupling constant data from this publication are not widely available in publicly accessible databases.

For comparative purposes, the spectroscopic data of the closely related precursor, 10-deacetylbaccatin III, is well-documented and can serve as a valuable reference for researchers working on the identification of these taxanes.

Experimental Protocols

The following sections outline the typical experimental procedures for the isolation and spectroscopic analysis of **19-hydroxy-10-deacetylbaccatin III**.

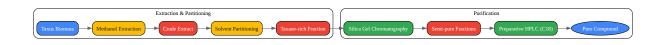
Isolation and Purification

The isolation of **19-hydroxy-10-deacetylbaccatin III** from Taxus biomass is a multi-step process involving extraction and chromatography.



- Extraction: Dried and ground plant material (e.g., needles and twigs of Taxus wallichiana) is extracted with a polar solvent such as methanol.
- Solvent Partitioning: The crude methanol extract is then subjected to liquid-liquid partitioning, for example, with dichloromethane, to separate compounds based on their polarity.
- Chromatographic Separation: The resulting extract is further purified using chromatographic techniques. This typically involves:
 - Column Chromatography: Initial separation on silica gel.
 - High-Performance Liquid Chromatography (HPLC): Final purification using a C18 reversephase column to yield the pure compound.

The entire isolation process is guided by bioactivity assays or analytical monitoring to track the target compound.



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Fig. 1: Isolation workflow for 19-hydroxy-10-deacetylbaccatin III.

Spectroscopic Analysis

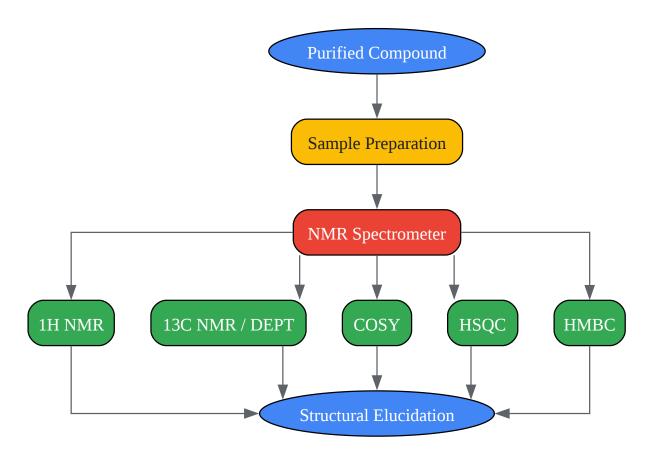
- Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent (e.g., chloroform). A drop of this solution is placed between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

A representative protocol for acquiring high-quality NMR data for a taxane like **19-hydroxy-10-deacetylbaccatin III** is as follows:



- Sample Preparation: Approximately 5-10 mg of the purified compound is accurately weighed and dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to a 5 mm NMR tube.
- ¹H NMR Spectroscopy:
 - A standard ¹H NMR spectrum is acquired to check the sample concentration and shim quality.
 - For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1
 relaxation time of the protons of interest is used to ensure full signal recovery.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for all carbon atoms.
 - Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer
 (DEPT) experiments are performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Spectroscopy:
 - Correlation Spectroscopy (COSY) is used to establish proton-proton coupling networks.
 - Heteronuclear Single Quantum Coherence (HSQC) is used to determine one-bond protoncarbon correlations.
 - Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.





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Fig. 2: Workflow for NMR-based structural elucidation.

Conclusion

This guide summarizes the available spectroscopic data for **19-hydroxy-10-deacetylbaccatin III** and provides standardized protocols for its isolation and analysis. While the complete NMR dataset remains within specialized literature, the information and methodologies presented here offer a solid foundation for researchers in natural product chemistry and drug development to identify and work with this complex taxane. The continued investigation of such minor taxanes is essential for understanding the biosynthesis of paclitaxel and for the potential discovery of new therapeutic agents.

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